Cas no 848678-60-4 (Methyl 3-Amino-6-Fluoro-2-Methylbenzoate)
Methyl 3-Amino-6-Fluoro-2-Methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-Amino-6-Fluoro-2-Methylbenzoate
- 848678-60-4
- Methyl3-amino-6-fluoro-2-methylbenzoate
- YIB67860
- 3-Amino-6-fluoro-2-methyl-benzoic acid methyl ester
- GCLVXDCQEQNQOG-UHFFFAOYSA-N
- AKOS023838938
- EN300-211091
- DB-109291
- Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester
- AS-64680
- DTXSID201211531
- SCHEMBL543938
- CS-0038504
- Z1262644902
- MFCD20702638
-
- MDL: MFCD20702638
- Inchi: 1S/C9H10FNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3
- InChI Key: GCLVXDCQEQNQOG-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(C)=C1C(=O)OC)N
Computed Properties
- Exact Mass: 183.06955672Da
- Monoisotopic Mass: 183.06955672Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.3Ų
Methyl 3-Amino-6-Fluoro-2-Methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100332-250mg |
Methyl 3-amino-6-fluoro-2-methylbenzoate |
848678-60-4 | 95% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A019100332-1g |
Methyl 3-amino-6-fluoro-2-methylbenzoate |
848678-60-4 | 95% | 1g |
$1120.00 | 2023-08-31 | |
| TRC | M288648-2.5mg |
Methyl 3-Amino-6-fluoro-2-methylbenzoate |
848678-60-4 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M288648-5mg |
Methyl 3-Amino-6-fluoro-2-methylbenzoate |
848678-60-4 | 5mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M288648-25mg |
Methyl 3-Amino-6-fluoro-2-methylbenzoate |
848678-60-4 | 25mg |
$ 230.00 | 2022-06-02 | ||
| abcr | AB461091-250 mg |
Methyl 3-amino-6-fluoro-2-methylbenzoate; . |
848678-60-4 | 250mg |
€637.00 | 2023-04-22 | ||
| abcr | AB461091-1 g |
Methyl 3-amino-6-fluoro-2-methylbenzoate; . |
848678-60-4 | 1g |
€1,317.00 | 2023-04-22 | ||
| Enamine | EN300-211091-1g |
methyl 3-amino-6-fluoro-2-methylbenzoate |
848678-60-4 | 95% | 1g |
$1129.0 | 2023-09-16 | |
| Enamine | EN300-211091-5g |
methyl 3-amino-6-fluoro-2-methylbenzoate |
848678-60-4 | 95% | 5g |
$3273.0 | 2023-09-16 | |
| Enamine | EN300-211091-10g |
methyl 3-amino-6-fluoro-2-methylbenzoate |
848678-60-4 | 95% | 10g |
$4852.0 | 2023-09-16 |
Methyl 3-Amino-6-Fluoro-2-Methylbenzoate Suppliers
Methyl 3-Amino-6-Fluoro-2-Methylbenzoate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Methyl 3-Amino-6-Fluoro-2-Methylbenzoate
Research Brief on Methyl 3-Amino-6-Fluoro-2-Methylbenzoate (CAS: 848678-60-4) in Chemical Biology and Pharmaceutical Applications
Methyl 3-Amino-6-Fluoro-2-Methylbenzoate (CAS: 848678-60-4) is a fluorinated benzoate derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and antimicrobial activity. Recent studies have highlighted its potential in the development of novel therapeutic agents, making it a subject of intense research in the pharmaceutical industry.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 3-Amino-6-Fluoro-2-Methylbenzoate as a precursor in the synthesis of selective kinase inhibitors. The research demonstrated that the fluorine substitution at the 6-position enhances the compound's binding affinity to ATP-binding pockets in kinases, thereby improving inhibitory potency. The study also noted that the methyl ester group at the 1-position facilitates further derivatization, enabling the development of a diverse library of kinase-targeting compounds with potential applications in oncology.
In addition to its role in kinase inhibitor development, Methyl 3-Amino-6-Fluoro-2-Methylbenzoate has been investigated for its antimicrobial properties. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for novel antibiotics.
Recent advancements in synthetic methodologies have also focused on optimizing the production of Methyl 3-Amino-6-Fluoro-2-Methylbenzoate. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective route for its synthesis, utilizing palladium-catalyzed amination and fluorination steps. This development is expected to facilitate larger-scale production, supporting further preclinical and clinical studies of its derivatives.
Looking ahead, the unique structural features of Methyl 3-Amino-6-Fluoro-2-Methylbenzoate position it as a promising candidate for the development of next-generation therapeutics. Ongoing research is exploring its applications in targeted drug delivery systems and combination therapies, particularly in the context of resistant infections and cancer treatment. As the pharmaceutical industry continues to seek innovative solutions to unmet medical needs, this compound is likely to remain a focal point of chemical biology research.
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